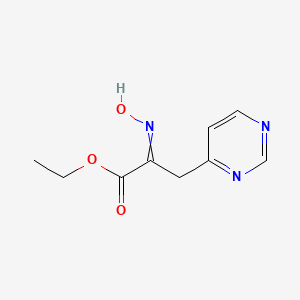
10-(4,5-Dimethoxy-2-nitrophenyl)decanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(4,5-Dimethoxy-2-nitrophenyl)decanoic acid is an organic compound with the molecular formula C18H27NO6. It contains a total of 52 atoms, including 27 hydrogen atoms, 18 carbon atoms, 1 nitrogen atom, and 6 oxygen atoms . This compound is characterized by its aromatic nitro group and methoxy substituents, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 10-(4,5-Dimethoxy-2-nitrophenyl)decanoic acid involves multiple stepsThe reaction conditions typically involve the use of strong acids and oxidizing agents to achieve the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Analyse Chemischer Reaktionen
10-(4,5-Dimethoxy-2-nitrophenyl)decanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The aromatic ring can undergo electrophilic substitution reactions.
Substitution: The methoxy groups can be replaced by other substituents through nucleophilic substitution reactions.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
10-(4,5-Dimethoxy-2-nitrophenyl)decanoic acid has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 10-(4,5-Dimethoxy-2-nitrophenyl)decanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy groups contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
10-(4,5-Dimethoxy-2-nitrophenyl)decanoic acid can be compared with similar compounds such as:
4,5-Dimethoxy-2-nitrobenzoic acid: This compound has a similar structure but lacks the decanoic acid chain.
4,5-Dimethoxy-2-nitrophenylacetic acid: This compound has an acetic acid chain instead of a decanoic acid chain.
The uniqueness of this compound lies in its longer aliphatic chain, which imparts different physical and chemical properties compared to its shorter-chain analogs.
Eigenschaften
CAS-Nummer |
90429-11-1 |
|---|---|
Molekularformel |
C18H27NO6 |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
10-(4,5-dimethoxy-2-nitrophenyl)decanoic acid |
InChI |
InChI=1S/C18H27NO6/c1-24-16-12-14(15(19(22)23)13-17(16)25-2)10-8-6-4-3-5-7-9-11-18(20)21/h12-13H,3-11H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
XZAIYPNHCNSFEY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)CCCCCCCCCC(=O)O)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![{[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14346307.png)





![5-{[(1-Hydroxypropan-2-yl)sulfanyl]methyl}-2,4-dimethylpyridin-3-ol](/img/structure/B14346342.png)
![5-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]-2-fluorobenzonitrile](/img/structure/B14346343.png)

